1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
- Its structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a pyridine moiety attached to one of the nitrogen atoms and a pentyl group (five-carbon alkyl chain) attached to the other nitrogen atom .
- The compound’s systematic name reflects its substituents: the pentyl group at one end and the pyridine-3-ylmethyl group at the other.
1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine: , also known by its systematic name , is a chemical compound.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The exact reaction conditions would depend on the specific synthetic pathway chosen.
Industrial Production: Information on large-scale industrial production methods is limited, but it may be synthesized in research or pharmaceutical laboratories.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions typical of piperazines and pyridines.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Biology and Medicine: It may serve as a scaffold for designing bioactive molecules, including potential drugs.
Industry: While not widely used industrially, it could find applications in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented.
- It likely interacts with biological targets (e.g., receptors, enzymes) due to its structural features.
- Further research is needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyridine and piperazine moiety makes it unique.
Similar Compounds: Other related compounds include piperazines, pyridines, and hybrid structures combining both.
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-pentan-3-yl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C15H25N3/c1-3-15(4-2)18-10-8-17(9-11-18)13-14-6-5-7-16-12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3 |
InChI Key |
IAOUYWHUUSPNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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